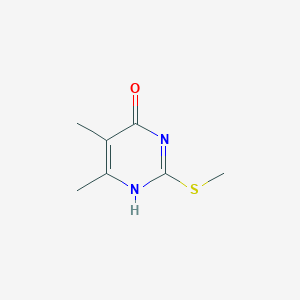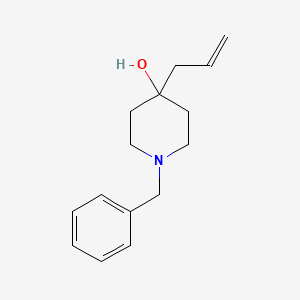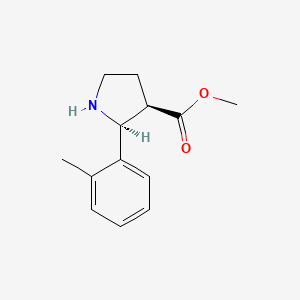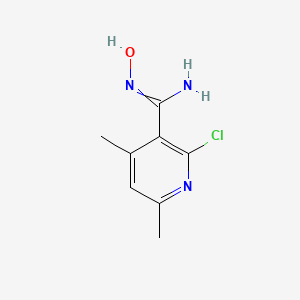
5,6-dimethyl-2-methylsulfanyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclodextrin . Cyclodextrins are cyclic oligosaccharides consisting of glucose units linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.
準備方法
Synthetic Routes and Reaction Conditions
Cyclodextrins are synthesized through the enzymatic degradation of starch by the enzyme cyclodextrin glycosyltransferase. The process involves the conversion of starch into a mixture of alpha, beta, and gamma cyclodextrins. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity.
Industrial Production Methods
In industrial settings, cyclodextrins are produced using large-scale fermentation processes. The starch substrate is subjected to enzymatic treatment in bioreactors, followed by purification steps to isolate the desired cyclodextrin. The purification process often involves techniques such as crystallization, filtration, and chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include modified cyclodextrins with enhanced properties, such as increased solubility or altered inclusion capabilities.
科学的研究の応用
Cyclodextrins have a wide range of scientific research applications:
Chemistry: Cyclodextrins are used as molecular hosts in supramolecular chemistry to form inclusion complexes with guest molecules.
Biology: They are employed in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds.
Medicine: Cyclodextrins are used in formulations to improve the stability and efficacy of drugs.
Industry: In the food industry, cyclodextrins are used to encapsulate flavors and fragrances, improving their stability and controlled release.
作用機序
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule accommodates the guest molecule, while the hydrophilic outer surface interacts with the surrounding environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.
類似化合物との比較
Cyclodextrins are unique compared to other cyclic oligosaccharides due to their ability to form stable inclusion complexes. Similar compounds include:
Alpha-Cyclodextrin: Consists of six glucose units.
Beta-Cyclodextrin: Consists of seven glucose units.
Gamma-Cyclodextrin: Consists of eight glucose units.
Cyclodextrins are distinguished by their varying cavity sizes, which allow them to accommodate different guest molecules. This versatility makes them valuable in a wide range of applications.
特性
IUPAC Name |
5,6-dimethyl-2-methylsulfanyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-5(2)8-7(11-3)9-6(4)10/h1-3H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKSFIQDRGDZCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=NC1=O)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=NC1=O)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid](/img/structure/B7784543.png)


![Ethyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B7784561.png)

![1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]BUTANE](/img/structure/B7784595.png)



![2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B7784617.png)


![1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B7784631.png)
![ethyl N-[(2-oxoindol-3-yl)amino]carbamate](/img/structure/B7784633.png)
